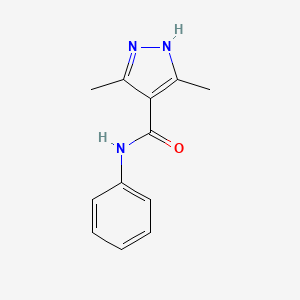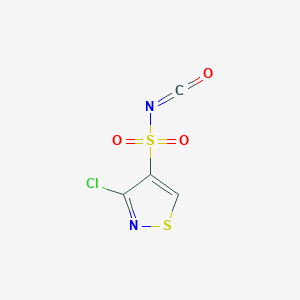
(5-Methylhex-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylhex-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C7H15BO2. This compound is characterized by the presence of a boronic acid functional group attached to a 5-methylhex-1-enyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylhex-1-en-1-yl)boronic acid typically involves the hydroboration of 5-methylhex-1-yne followed by oxidation. The hydroboration step is carried out using diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF) under an inert atmosphere. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired boronic acid .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: (5-Methylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Bases: such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Oxidizing agents: like hydrogen peroxide (H2O2).
Major Products:
Biaryl or alkenyl compounds: from Suzuki-Miyaura coupling.
Alcohols: from oxidation reactions.
Aplicaciones Científicas De Investigación
(5-Methylhex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Methylhex-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the boronic acid group can coordinate with hydroxyl groups, forming stable complexes that can modulate the activity of target molecules .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (5-Methylhex-1-en-1-yl)boronic acid is unique due to its specific alkyl chain structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, which is commonly used in Suzuki-Miyaura coupling, this compound offers different steric and electronic properties that can be advantageous in certain synthetic applications .
Propiedades
Fórmula molecular |
C7H15BO2 |
|---|---|
Peso molecular |
142.01 g/mol |
Nombre IUPAC |
5-methylhex-1-enylboronic acid |
InChI |
InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3 |
Clave InChI |
BLQVLJDDGUYUPN-UHFFFAOYSA-N |
SMILES canónico |
B(C=CCCC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Methanesulfonyl)amino]-3-methoxybenzoic acid](/img/structure/B8743254.png)


![(1S,2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8743277.png)
![[1,1'-Biphenyl]-3-carboxamide](/img/structure/B8743290.png)




